4-Nitrocyclohex-1-ene

Organocatalysis Asymmetric Synthesis Pharmaceutical Intermediates

4-Nitrocyclohex-1-ene (CAS 4883-68-5) is a cyclic aliphatic nitro compound featuring a nitro group at the allylic 4-position of the cyclohexene ring, classifying it as a non-conjugated nitroalkene. This structural distinction from conjugated nitroalkenes (e.g., 1-nitrocyclohexene) fundamentally alters its electronic profile and chemical reactivity, making it a specialized intermediate for constructing complex molecules that require specific regio- and stereochemical outcomes.

Molecular Formula C6H9NO2
Molecular Weight 127.14 g/mol
CAS No. 4883-68-5
Cat. No. B15490614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitrocyclohex-1-ene
CAS4883-68-5
Molecular FormulaC6H9NO2
Molecular Weight127.14 g/mol
Structural Identifiers
SMILESC1CC(CC=C1)[N+](=O)[O-]
InChIInChI=1S/C6H9NO2/c8-7(9)6-4-2-1-3-5-6/h1-2,6H,3-5H2
InChIKeyAYEKXCDFTQQFAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitrocyclohex-1-ene (CAS 4883-68-5): A Non-Conjugated Nitroalkene Building Block


4-Nitrocyclohex-1-ene (CAS 4883-68-5) is a cyclic aliphatic nitro compound featuring a nitro group at the allylic 4-position of the cyclohexene ring, classifying it as a non-conjugated nitroalkene . This structural distinction from conjugated nitroalkenes (e.g., 1-nitrocyclohexene) fundamentally alters its electronic profile and chemical reactivity, making it a specialized intermediate for constructing complex molecules that require specific regio- and stereochemical outcomes [1]. Its utility is prominently demonstrated in asymmetric synthesis, particularly in the construction of key pharmaceutical intermediates like trandolapril [2].

The Procurement Risk of Interchanging 4-Nitrocyclohex-1-ene with Conjugated Nitroalkene Analogs


Treating 4-nitrocyclohex-1-ene as a simple substitute for the more common 1-nitrocyclohexene (a conjugated nitroalkene) introduces significant risk in synthesis. The non-conjugated nature of 4-nitrocyclohex-1-ene means its nitro group is not directly involved in resonance with the double bond, leading to a distinct electrophilic and nucleophilic reactivity profile [1]. For instance, in applications requiring an allylic nitro group for specific transformations—such as the formation of 4-substituted-5-nitrocyclohex-1-ene scaffolds via organocatalytic annulation—a conjugated analog would direct reactivity to the vinylic position, yielding a completely different regioisomeric product and derailing the synthetic sequence [2]. The failure to recognize this subtle but critical structural difference can lead to failed reactions, low yields of the desired isomer, and ultimately, costly delays in research or production.

Quantitative Differentiation Evidence for 4-Nitrocyclohex-1-ene in Synthesis and Analysis


Regiochemical Necessity in Organocatalytic Synthesis of Pharmaceutical Scaffolds

The non-conjugated nitro group in 4-nitrocyclohex-1-ene is not just a structural detail but a functional requirement for specific synthetic strategies. An enantioselective organocatalytic method to produce 4-substituted-5-nitrocyclohex-1-ene compounds—critical intermediates for the ACE inhibitor trandolapril—exclusively relies on the allylic nitro group to direct a tandem Michael addition/Julia-Kocienski olefination sequence [1]. Using a conjugated nitroalkene like 1-nitrocyclohexene would direct the initial nucleophilic attack to the vinylic position, producing a completely different regioisomer and making the subsequent olefination step impossible. This methodology provides an alternative to a reluctant enantioselective Diels-Alder approach, highlighting the unique synthetic niche of the non-conjugated framework [1].

Organocatalysis Asymmetric Synthesis Pharmaceutical Intermediates

Electrochemical Behavior: Polarographic Reduction Potential of a 4-Nitrocyclohexene Core

The electrochemical reduction potential is a direct, quantifiable measure of a molecule's electronic environment. A classic polarographic study provides data for a closely related compound, 3-methyl-4-nitro-5-phenylcyclohexene, which serves as a proxy for the 4-nitrocyclohexene core [1]. Its half-wave potential (E1/2) was measured as -0.705 V vs. SCE under defined conditions. This value can be contrasted with the same study's data for nitromethane (E1/2 = -0.646 V) and nitrobenzene (E1/2 = -0.698 V), both model aliphatic and aromatic nitro compounds, to benchmark the electronic character of the 4-nitrocyclohexene system [1]. This demonstrates that the reduction potential of the 4-nitrocyclohexene core is distinct from that of simple nitroalkanes or nitroaromatics, reflecting the unique influence of the cyclohexene ring on the nitro group's electron affinity.

Electrochemistry Analytical Chemistry Polarography

Stereochemical Differentiation in Epoxidation of Allylic Nitroalkene Adducts

The structural core of 4-nitrocyclohex-1-ene is pivotal in achieving high stereoselectivity in subsequent transformations. Epoxidation of Diels-Alder adducts derived from β-fluoro-β-nitrostyrenes, which generate a 4-nitrocyclohexene framework, proceeds with up to 96% yield in a highly stereoselective manner to produce novel fluorinated α-epoxycyclohexanes [1]. This high yield and stereocontrol are directly tied to the allylic nitro group in the 4-position, which influences the conformation and reactivity of the cyclohexene ring. In contrast, a comparable epoxidation on a 1-nitrocyclohexene derivative would involve a conjugated system, leading to a different stereoelectronic environment and potentially divergent diastereoselectivity.

Stereoselective Synthesis Epoxidation Fluorinated Building Blocks

High-Return Application Scenarios for 4-Nitrocyclohex-1-ene (CAS 4883-68-5)


Enantioselective Synthesis of ACE Inhibitor Intermediates

The compound is the required starting material or core scaffold for an organocatalytic [3+3] annulation strategy that rapidly constructs chiral 4-substituted-5-nitrocyclohex-1-enes. This route was demonstrated in the formal synthesis of the antihypertensive drug trandolapril, offering a superior alternative to a previously challenging enantioselective Diels-Alder approach [1].

Stereoselective Construction of Fluorinated Epoxycyclohexanes

4-Nitrocyclohex-1-ene derivatives are key substrates for synthesizing fluorinated α-epoxycyclohexanes in up to 96% yield. The allylic nitro group dictates the stereochemical outcome, making the compound indispensable for accessing these densely functionalized, fluorine-containing saturated carbocycles for medicinal chemistry [2].

Analytical Reference Standard for Non-Conjugated Nitroalkene Electrochemistry

The distinct half-wave reduction potential of the 4-nitrocyclohexene core (-0.705 V vs. SCE at pH 4.99) serves as a benchmark for identifying and quantifying non-conjugated allylic nitroalkenes in reaction mixtures, distinguishing them from typical aliphatic or aromatic nitro compounds during process development [3].

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